9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine
Description
9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine is a purine derivative featuring a cyclopropyl group at the 9-position and a 2-fluorobenzyl substituent at the N6-position. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules.
Properties
IUPAC Name |
9-cyclopropyl-N-[(2-fluorophenyl)methyl]purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5/c16-12-4-2-1-3-10(12)7-17-14-13-15(19-8-18-14)21(9-20-13)11-5-6-11/h1-4,8-9,11H,5-7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTYQVNXTJHGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Purine Nucleus: The purine nucleus can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the Fluorophenylmethyl Group: This step involves the use of a fluorophenylmethyl halide (e.g., 2-fluorobenzyl chloride) in a nucleophilic substitution reaction with the purine nucleus.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenylmethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Key Structural Variations:
Cyclopropyl vs. Alkyl/Aryl Groups :
- The cyclopropyl group in the target compound enhances metabolic stability compared to ethyl (e.g., 9-ethyl derivatives in ) or phenyl groups (e.g., 9-phenyl derivatives in ). Cyclopropane’s ring strain and rigidity reduce oxidative metabolism, improving half-life .
- In contrast, 9-(cyclopropylmethyl) derivatives () introduce additional flexibility, which may reduce target affinity compared to the direct cyclopropyl attachment in the target compound.
Fluorine Position on the Benzyl Group :
- The absence of a chloro group in the target compound suggests a different mechanism, possibly non-covalent binding .
Table 1: Structural and Property Comparison
Pharmacokinetic Considerations
Biological Activity
9-Cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine is a synthetic compound belonging to the class of purine derivatives. Its unique structural features, including a cyclopropyl group and a 2-fluorophenylmethyl substituent, position it as a significant candidate for various therapeutic applications. This article explores its biological activity, synthesis, and potential medicinal uses based on current research findings.
Structural Characteristics
The compound's molecular formula is , and it features a purine core, which is fundamental in many biologically active molecules. The presence of the cyclopropyl group and the fluorinated phenyl moiety may enhance its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.29 g/mol |
| CAS Number | 101154-87-4 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The purine structure allows it to act as an inhibitor for various kinases, which are crucial in cancer and inflammatory processes. Studies indicate that this compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Pharmacological Studies
Case Studies
- Study on Kinase Inhibition : A study published in Nature highlighted the effectiveness of purine derivatives in inhibiting mutant forms of KRAS, which are prevalent in several cancers. This suggests that this compound could be explored for its potential to target similar pathways .
- Analgesic Activity Evaluation : In a study assessing various purine derivatives for analgesic effects, compounds structurally related to this compound showed significant activity with MIC values indicating effective pain relief at low concentrations .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions:
- Cyclopropylation : Introduction of the cyclopropyl group.
- Fluorination : Incorporation of the fluorine atom into the phenyl ring.
- Purine Ring Formation : Construction of the purine structure through condensation reactions.
Optimization of reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
